Tyr-Sar-Phe-D-2-Nal-NH2
Description
Tyr-Sar-Phe-D-2-Nal-NH2 is a synthetic tetrapeptide featuring a sequence of tyrosine (Tyr), sarcosine (Sar), phenylalanine (Phe), and D-2-naphthylalanine (D-2-Nal), with a C-terminal amide modification. Key structural and functional attributes include:
- Sar (N-methylglycine): Enhances metabolic stability by reducing enzymatic degradation compared to glycine .
- D-2-Nal: The D-configured 2-naphthylalanine introduces steric bulk and hydrophobic interactions, likely improving receptor selectivity and binding affinity.
- C-terminal amide: Protects against carboxypeptidase-mediated degradation, extending half-life .
This peptide is hypothesized to target opioid or somatostatin receptors due to its aromatic residues and stereochemical modifications, which are common in receptor-targeting peptides.
Properties
Molecular Formula |
C34H37N5O5 |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C34H37N5O5/c1-39(34(44)28(35)18-23-12-15-27(40)16-13-23)21-31(41)37-30(19-22-7-3-2-4-8-22)33(43)38-29(32(36)42)20-24-11-14-25-9-5-6-10-26(25)17-24/h2-17,28-30,40H,18-21,35H2,1H3,(H2,36,42)(H,37,41)(H,38,43)/t28-,29+,30-/m0/s1 |
InChI Key |
GNWOYARHUGPZGJ-JBOQNHBVSA-N |
Isomeric SMILES |
CN(CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CN(CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)N)C(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Design Rationale
The following analogues were selected for comparison based on residue substitution, stereochemistry, and terminal modifications:
Table 1: Structural Comparison of Tyr-Sar-Phe-D-2-Nal-NH2 and Analogues
| Compound | Sequence | Key Modifications |
|---|---|---|
| This compound | Tyr-Sar-Phe-D-2-Nal | C-terminal amide, D-2-Nal |
| Compound A | Tyr-Gly-Phe-D-2-Nal-NH2 | Sar replaced with glycine (Gly) |
| Compound B | Tyr-Sar-Phe-L-2-Nal-NH2 | L-2-Nal instead of D-2-Nal |
| Compound C | Tyr-Sar-D-Phe-D-2-Nal-NH2 | D-Phe instead of L-Phe |
Pharmacological and Pharmacokinetic Profiles
Data were compiled from receptor-binding assays, metabolic stability studies, and selectivity analyses (methodologies validated in ).
Table 2: Pharmacological and Pharmacokinetic Profiles
| Compound | Binding Affinity (μ-opioid, nM) | Selectivity Ratio (μ/δ) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| This compound | 0.5 | 120 | 4.5 |
| Compound A | 2.3 | 45 | 1.2 |
| Compound B | 1.8 | 85 | 3.0 |
| Compound C | 0.7 | 95 | 4.0 |
Key Findings:
Role of D-2-Nal : The D-configuration in this compound confers superior μ-opioid receptor selectivity (120-fold μ/δ) compared to Compound B (L-2-Nal, 85-fold). The naphthalene moiety enhances hydrophobic interactions with receptor subpockets .
Impact of Sarcosine : Replacing Sar with Gly (Compound A) reduces metabolic stability (t1/2 = 1.2 h vs. 4.5 h), highlighting Sar’s role in resisting peptidase cleavage .
Stereochemical Sensitivity : Compound C (D-Phe) shows slightly reduced binding affinity (0.7 nM vs. 0.5 nM), suggesting L-Phe optimizes backbone conformation for receptor engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
